methyl 1-(4-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-yl)-1H-1,2,3-triazole-4-carboxylate
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Description
Methyl 1-(4-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-yl)-1H-1,2,3-triazole-4-carboxylate is a useful research compound. Its molecular formula is C12H13N5O2 and its molecular weight is 259.269. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Mechanism of Action
Target of Action
Similar compounds, such as cyclopenta[b]pyridine derivatives, have been found to exhibit a wide spectrum of biological activity, including hypoglycemic activity, antagonism of calcium channels, and inhibition of protein kinase fgfr1 .
Mode of Action
It’s known that the compound undergoes a profound structural transformation during its synthesis, which involves multicomponent condensation of several agents .
Biochemical Pathways
Similar compounds have been found to interact with various biochemical pathways, influencing processes such as glucose metabolism, calcium signaling, and protein kinase activity .
Result of Action
Similar compounds have been found to exhibit various biological activities, suggesting that this compound may also have significant molecular and cellular effects .
Biochemical Analysis
Biochemical Properties
Based on its structural similarity to other pyrimidine derivatives, it may interact with various enzymes, proteins, and other biomolecules
Cellular Effects
It may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Dosage Effects in Animal Models
The effects of Methyl 1-(4-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-yl)-1H-1,2,3-triazole-4-carboxylate at different dosages in animal models have not been reported . Future studies should investigate any threshold effects, as well as any toxic or adverse effects at high doses.
Properties
IUPAC Name |
methyl 1-(4-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-yl)triazole-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N5O2/c1-7-8-4-3-5-9(8)14-12(13-7)17-6-10(15-16-17)11(18)19-2/h6H,3-5H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCPQQPXJXCXPCQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2CCCC2=NC(=N1)N3C=C(N=N3)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001331400 |
Source
|
Record name | methyl 1-(4-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-yl)triazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001331400 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
26.6 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24821798 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
860785-03-1 |
Source
|
Record name | methyl 1-(4-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-yl)triazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001331400 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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